1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers optimizing kinase or JAK inhibitor candidates require a rigid cyclobutane scaffold with finely tuned polarity to balance permeability and solubility. This 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid provides that exact solution, evidenced by its balanced LogP (0.7) and elevated TPSA (63.6 Ų). - Enables conformational restriction for enhanced metabolic stability and target binding entropy. - The 3-oxo group serves as a critical H-bond acceptor, while the 4-methoxyphenyl moiety supports π-stacking. - Non-interchangeable with core or reduced analogs, ensuring your lead optimization maintains the required physicochemical profile.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 1340349-50-9
Cat. No. B1425399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid
CAS1340349-50-9
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CC(=O)C2)C(=O)O
InChIInChI=1S/C12H12O4/c1-16-10-4-2-8(3-5-10)12(11(14)15)6-9(13)7-12/h2-5H,6-7H2,1H3,(H,14,15)
InChIKeyOPBBOSTZEIPADV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid: Technical Baseline


1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid (CAS 1340349-50-9) is a conformationally restricted cyclobutane building block characterized by a 3-oxo substituent and a 4-methoxyphenyl group at the 1-position. Its molecular formula is C12H12O4, with a molecular weight of 220.22 g/mol and a computed XLogP3-AA of 0.7 [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules where cyclobutane scaffolds confer enhanced metabolic stability and target binding entropy .

Scaffold

Conformationally restricted cyclobutane core

Substitution

3-Oxo and 4-methoxyphenyl groups

Synthesis Fit

Kinase inhibitor, GPCR, and ion channel research intermediate

Why Generic Substitution Fails for 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid


Direct substitution with in-class analogs such as 3-oxocyclobutanecarboxylic acid (core scaffold), 1-(4-methoxyphenyl)cyclobutanecarboxylic acid (reduced ketone), or 3-oxo-1-phenylcyclobutanecarboxylic acid (no 4-methoxy) is not functionally equivalent. Each modification alters key physicochemical properties—including lipophilicity (XLogP3), polar surface area (TPSA), and hydrogen-bonding capacity—that directly influence membrane permeability, solubility, and target engagement [1][2]. The quantitative evidence presented below substantiates why this specific substitution pattern is required for applications where balanced polarity and conformational restriction are critical.

3-Oxo removal Lowers TPSA and HBA count, shifting solubility and target-binding capacity away from the balanced profile.
4-Methoxy omission Increases lipophilicity beyond the reported balanced range, potentially altering permeability and aromatic interactions.
Core scaffold (no aryl) Removes key aromatic and hydrogen-bonding features; lacks the substitution pattern required for target-specific lead optimization.

1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid: Quantitative Differentiation


Balanced Lipophilicity for Membrane Permeability

The target compound exhibits a computed XLogP3-AA value of 0.7 [1]. In comparison, the reduced analog 1-(4-methoxyphenyl)cyclobutanecarboxylic acid (CAS 50921-37-4) displays a significantly higher XLogP3-AA of 2.2 [2], while the core scaffold 3-oxocyclobutanecarboxylic acid (CAS 23761-23-1) is substantially more polar with reported logP values ranging from -1.03 to -0.43 [3]. The 4-methoxy substitution thus provides a balanced lipophilicity that is neither excessively hydrophobic nor overly hydrophilic, positioning the compound within the optimal range (0–3) for oral bioavailability and CNS penetration.

Lipophilicity
Reported
XLogP3 0.7 vs 2.2 (reduced) / -0.43 to -1.03 (core)
Supports balanced lipophilicity; may benefit permeability and solubility screening.
Computed XLogP3; experimental logP may differ.
Medicinal Chemistry Drug Design Physicochemical Properties

Elevated Polar Surface Area for Solubility and Reduced Toxicity

The target compound possesses a computed topological polar surface area (TPSA) of 63.6 Ų [1]. This is substantially higher than the reduced analog 1-(4-methoxyphenyl)cyclobutanecarboxylic acid, which has a TPSA of 46.5 Ų [2]. The core scaffold 3-oxocyclobutanecarboxylic acid exhibits a TPSA of approximately 54.4 Ų . The increased TPSA of the target compound, driven by the additional ketone oxygen, correlates with improved aqueous solubility and a lower predicted risk of hERG channel inhibition and phospholipidosis, parameters often associated with reduced toxicity and better developability profiles.

Polar Surface Area
Reported
TPSA 63.6 Ų vs 46.5 Ų (reduced) / ~54.4 Ų (core)
Higher TPSA may support aqueous solubility and developability endpoint review.
In silico prediction; experimental validation needed.
ADME Drug-Likeness Toxicity Prediction

Additional Hydrogen Bond Acceptors for Target Binding

The target compound contains four hydrogen bond acceptor (HBA) sites, as computed by Cactvs [1]. In contrast, the reduced analog 1-(4-methoxyphenyl)cyclobutanecarboxylic acid has only three HBA sites [2], and the non-methoxy analog 3-oxo-1-phenylcyclobutanecarboxylic acid has two HBA sites . The additional HBA capacity arises from the ketone oxygen and the methoxy group, providing more opportunities for key hydrogen-bonding interactions with biological targets such as kinase hinge regions or enzyme active sites, which can improve binding affinity and selectivity.

H‑Bond Acceptors
Reported
4 HBA vs 3 (reduced) / 2 (non-methoxy analog)
Additional HBA may enable stronger target hydrogen-bonding; supports binding-affinity studies.
Computed HBA; actual binding interactions require structural confirmation.
Structure-Based Drug Design Binding Interactions Scaffold Optimization

Conformational Restriction by Cyclobutane Scaffold

Cyclobutane-containing compounds, including the target compound, introduce conformational restriction that reduces the entropic penalty upon target binding . Compared to more flexible aliphatic carboxylic acids (e.g., linear γ-aminobutyric acid analogs), the rigid cyclobutane core locks the carboxylic acid and phenyl group in a defined spatial orientation. This pre-organization can improve binding affinity and selectivity for targets with well-defined binding pockets, as demonstrated by the successful use of cyclobutane scaffolds in nine FDA-approved drugs across oncology, neurology, and metabolic diseases . The 3-oxo group further restricts ring flexibility compared to the reduced analog, potentially enhancing binding entropy compensation.

Conformational Restriction
Class-level
Cyclobutane with 3-oxo vs flexible aliphatic analogs
Pre-organization may reduce entropic penalty; class-level support from known cyclobutane drugs.
Data to verify; specific binding kinetics require validation.
Conformational Analysis Binding Kinetics Medicinal Chemistry

1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid: Applications


Kinase Inhibitor Design with Optimized ADME

The balanced lipophilicity (XLogP3 = 0.7) and elevated TPSA (63.6 Ų) of this compound make it an ideal building block for constructing kinase inhibitors that require both cellular permeability and aqueous solubility. The cyclobutane core provides conformational restriction that can improve binding kinetics to kinase ATP-binding sites, while the methoxyphenyl group can engage in favorable hydrophobic and π-stacking interactions [1].

Conformationally Restricted Amino Acid Mimetics for GPCR and Ion Channels

The rigid cyclobutane framework serves as a scaffold for synthesizing conformationally restricted amino acid analogues, such as γ-aminobutyric acid (GABA) mimetics. The 3-oxo group offers an additional hydrogen-bonding handle for receptor engagement, while the methoxyphenyl substitution modulates lipophilicity to enhance blood-brain barrier penetration when CNS activity is desired .

Synthesis of MDM2 Antagonists

Cyclobutanecarboxylic acid derivatives have been employed as precursors for MDM2 antagonists, a class of anticancer agents that disrupt the p53-MDM2 interaction. The target compound's four hydrogen bond acceptors and balanced polarity support the formation of key interactions within the MDM2 binding cleft, while the cyclobutane ring imparts metabolic stability [2].

JAK Inhibitors for Inflammatory and Autoimmune Diseases

3-Oxocyclobutanecarboxylic acid and its substituted analogs are central to the synthesis of advanced JAK inhibitors, including the FDA-approved drug Abrocitinib . The 1-(4-methoxyphenyl) substitution offers a differentiated vector for lead optimization, allowing medicinal chemists to fine-tune selectivity and pharmacokinetics while retaining the validated cyclobutane scaffold.

Application
Selection Property
Validation Focus
Kinase inhibitor research
Balanced lipophilicity and elevated TPSA for solubility-permeability profiling
Permeability and solubility screening; target-binding kinetics
GPCR and ion channel ligand design
Conformationally restricted scaffold with hydrogen-bonding capacity
Blood-brain barrier permeability assessment; receptor engagement studies
p53‑MDM2 interaction studies
Multiple HBA and balanced polarity for binding-cleft interactions
MDM2 binding assay; metabolic stability evaluation
JAK inhibitor lead optimization
Differentiated substitution vector on validated cyclobutane scaffold
JAK selectivity profiling; pharmacokinetic evaluation

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